1,3,5-Tris(3-bromophenyl)benzene
Overview
Description
1,3,5-Tris(3-bromophenyl)benzene is a halogenated aromatic compound characterized by three bromophenyl groups attached to a central benzene ring
Mechanism of Action
- TBB participates in on-surface synthesis, which occurs under ultra-high vacuum conditions. The choice of substrate (e.g., graphite, copper, or silver) significantly influences the outcome of COF formation .
- Downstream effects include the formation of a stable, ordered 2D structure with specific pore sizes and connectivity .
Mode of Action
Biochemical Pathways
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-bromophenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-triphenylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the phenyl rings .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction monitoring techniques to control the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(3-bromophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The Suzuki coupling reaction yields biaryl compounds with extended conjugation.
Scientific Research Applications
1,3,5-Tris(3-bromophenyl)benzene has diverse applications in scientific research:
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to form stable, conjugated structures.
Environmental Science: It is employed in the development of adsorption membranes for the removal of organic pollutants from water.
Comparison with Similar Compounds
1,3,5-Tribromobenzene: Similar in structure but lacks the additional phenyl groups, making it less versatile in forming extended conjugated systems.
1,3,5-Tris(4-bromophenyl)benzene: Similar but with bromine atoms at different positions, which can affect the compound’s reactivity and applications.
Uniqueness: 1,3,5-Tris(3-bromophenyl)benzene is unique due to the specific positioning of the bromine atoms, which allows for selective functionalization and the formation of highly conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and electronic devices .
Properties
IUPAC Name |
1,3,5-tris(3-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQADHKVQXKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404439 | |
Record name | 1,3,5-Tris(3-bromophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96761-85-2 | |
Record name | 1,3,5-Tris(3-bromophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-tris(3-bromophenyl)benzene facilitate the creation of porous nanostructures on silver surfaces?
A1: this compound serves as a precursor molecule for the bottom-up fabrication of porous carbon nanoribbons on silver surfaces [, ]. This process involves several steps:
Q2: Does the structure of the silver surface influence the formation of porous nanoribbons from this compound?
A2: Yes, the surface structure of silver plays a role, although not a limiting one, in the formation of porous nanoribbons []. Research demonstrates successful synthesis on both Ag(111) and Ag(100) surfaces, even though the self-assembled structures of the intermediate organometallic chains differ on each surface. This suggests that while the specific arrangement of intermediates might vary, the overall reaction pathway leading to porous nanoribbons remains robust across different silver surface structures.
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